molecular formula C22H20N2O4S B4624816 N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide

N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide

Cat. No. B4624816
M. Wt: 408.5 g/mol
InChI Key: RDXXNHQOOGDCHQ-NBVRZTHBSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, N-(3-Vinylphenyl)-2,5-dimethoxy-4-methylbenzamide and related compounds have been synthesized and used to produce redox resins, highlighting the compound's utility in polymer chemistry (Manecke, Kramer, & Wehr, 1978).

Molecular Structure Analysis

Analyzing the molecular structure of such compounds involves techniques like X-ray diffraction and DFT calculations. Studies have been conducted on similar compounds to understand the impact of intermolecular interactions on molecular geometry, providing insights into the structural aspects of N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures include interactions with ironcarbonyl, leading to various organometallic products. These reactions provide insights into the reactivity and potential applications of N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide in organometallic chemistry (Wang et al., 1999).

Physical Properties Analysis

The physical properties of related compounds have been studied, particularly in the context of polymers. The thermal stability of polymers derived from similar benzamide compounds can be inferred to understand the physical properties of N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide (Mikrovannidis, 1985).

Scientific Research Applications

Redox Resin Synthesis

N-(3-Vinylphenyl)-2,5-dimethoxy-4-methylbenzamide and its derivatives have been synthesized and investigated for their potential in creating protected redox resins. These materials, upon removal of protective groups, reveal free redox resins with examined chemical stability and redox capacities. The influence of the anilinocarbonyl group on the hydroquinone/quinone system's midpoint potential has been a particular focus, highlighting the compound's utility in developing advanced material systems with tailored redox properties (Manecke, Kramer, & Wehr, 1978).

Charge Transfer and Photochemical Behavior

Research into substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, including structures related to N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide, has revealed how the presence of different substituents affects photochemical behavior. This has implications for designing molecules with specific photophysical properties, useful in applications ranging from optoelectronics to photopharmacology (Yang, Liau, Wang, & Hwang, 2004).

Lithium Ion Conductivity

Studies on polymers containing N-phenyl-2,6-dimethoxybenzamide frameworks in their side chains have explored their lithium ion conductivity. This research is pivotal for the development of new solid polymer electrolytes (SPEs) with enhanced ion transport mechanisms, potentially impacting battery technology and energy storage solutions (Shimomoto, Uegaito, Yabuki, Teratani, Itoh, Ihara, Hoshikawa, Koiwai, & Hasegawa, 2016).

properties

IUPAC Name

N-[(E)-3-anilino-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-27-19-11-10-15(13-20(19)28-2)21(25)24-18(14-17-9-6-12-29-17)22(26)23-16-7-4-3-5-8-16/h3-14H,1-2H3,(H,23,26)(H,24,25)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXXNHQOOGDCHQ-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-anilino-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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